molecular formula C12H18N2 B094769 1-(2,5-Dimethylphenyl)piperazine CAS No. 1013-25-8

1-(2,5-Dimethylphenyl)piperazine

Cat. No.: B094769
CAS No.: 1013-25-8
M. Wt: 190.28 g/mol
InChI Key: YRIFWVMRUFKWLM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)piperazine is an organic compound with the molecular formula C12H18N2. It consists of a piperazine ring substituted with a 2,5-dimethylphenyl group.

Preparation Methods

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethylphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)piperazine can be compared with other similar compounds, such as:

    1-(2,3-Dimethylphenyl)piperazine: This compound has a similar structure but with the dimethyl groups positioned differently on the phenyl ring.

    1-(3,5-Dimethylphenyl)piperazine: Another similar compound with dimethyl groups at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIFWVMRUFKWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143827
Record name 1-(2,5-Xylyl)piperazine
Source EPA DSSTox
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-25-8
Record name 1-(2,5-Dimethylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Xylyl)piperazine
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Record name 1-(2,5-Xylyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-xylyl)piperazine
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Synthesis routes and methods I

Procedure details

In analogy to example 1, step 1, from (3S,4S)-4-phenyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS Reg. No.: [197900-77-9]) and 1-(2,5-dimethylphenyl)piperazine was prepared (3S,4S)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 478.28 ([M+H])+.
Name
(3S,4S)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

In analogy to example 1, step 1, from (3R,4R)-4-phenyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS Reg. No.: [197900-84-8]) and 1-(2,5-dimethylphenyl)piperazine was prepared (3R,4R)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 478.27 ([M+H])+.
Name
(3R,4R)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods III

Procedure details

In analogy to example 1, step 1, from 1,4-dibenzylpiperazine-2-carboxylic acid (CAS Reg. No.: [215597-67-4]) and 1-(2,5-dimethylphenyl)piperazine was prepared (1,4-dibenzyl-piperazin-2-yl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone as a white foam, MS: 483.3 ([M+H]+).
Name
(1,4-dibenzyl-piperazin-2-yl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone
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Synthesis routes and methods IV

Procedure details

In analogy to example 1, step 1, from trans-N-Boc-4-phenyl-nipecotic acid (CAS Reg. No.: [170838-49-0]) and 1-(2,5-dimethylphenyl)piperazine was prepared trans-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 478.2 ([M+H])+.
Name
trans-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 1-(2,5-Dimethylphenyl)piperazine forming salts with different anions?

A: this compound readily forms salts with various anions due to the presence of two nitrogen atoms in its piperazine ring. These nitrogen atoms can be protonated, leading to the formation of ionic compounds. For instance, in the study "this compound-1,4-diium tetrachloridozincate monohydrate" [], the compound forms a salt with tetrachloridozincate anions ([ZnCl4]2−), where both piperazine nitrogens are protonated. Similarly, "Synthesis and characterization of two organic cation hydrogensulfates: this compound-1,4-diium bis(hydrogensulfate) monohydrate (SI) and 1-(2,3-dimethylphenyl)piperazine-1,4-diium bis(hydrogensulfate) (SII)" [] describes the formation of salts with hydrogensulfate anions. The nature of these anions influences the crystal packing and hydrogen bonding networks within the resulting salt structures, as observed in the reported crystallographic analyses.

Q2: How does the crystal structure of this compound-1,4-diium tetrachloridocuprate(II) differ from its zinc analogue?

A: While both studies [, ] investigate this compound salts with tetrachloridometallate anions, the choice of metal ion (Zn2+ vs. Cu2+) can lead to significant differences in their crystal structures and magnetic properties. Direct comparisons require access to the full crystallographic data for both compounds, allowing for analysis of bond lengths, angles, and coordination geometries around the metal centers. Furthermore, the magnetic properties of the copper(II) complex [] suggest potential applications in magnetochemistry, a field not explored for the zinc analogue [].

Q3: What analytical techniques have been used to characterize this compound and its salts?

A: The research primarily relies on X-ray crystallography to elucidate the solid-state structures of this compound salts [, ]. This technique provides detailed information on bond lengths, angles, and intermolecular interactions within the crystal lattice. Additionally, spectroscopic techniques like NMR and IR spectroscopy are likely employed for structural confirmation and purity assessment, although specific data is not presented in the provided abstracts []. Further research may explore techniques like mass spectrometry and elemental analysis for comprehensive characterization.

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